2-cyclopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide

Description

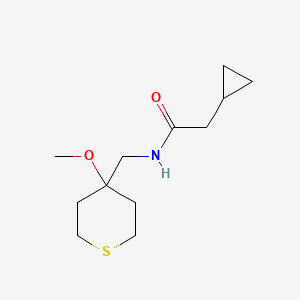

2-Cyclopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide is a structurally complex acetamide derivative featuring a cyclopropyl group at the 2-position of the acetamide core and a 4-methoxy-substituted tetrahydro-2H-thiopyran ring system attached via a methylene bridge to the nitrogen atom. The thiopyran ring introduces a sulfur atom into the scaffold, which may influence electronic properties and intermolecular interactions. The cyclopropyl moiety, a strained three-membered ring, could enhance metabolic stability or modulate steric effects compared to linear alkyl substituents.

Properties

IUPAC Name |

2-cyclopropyl-N-[(4-methoxythian-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2S/c1-15-12(4-6-16-7-5-12)9-13-11(14)8-10-2-3-10/h10H,2-9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIKGLWIURUUDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide typically involves multiple steps:

Formation of the Methoxytetrahydrothiopyran Ring: This can be achieved through the reaction of tetrahydrothiopyran with methanol under acidic conditions to introduce the methoxy group.

Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazomethane or similar reagents.

Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Profile

- Molecular Formula : CHN OS

- Molecular Weight : 243.37 g/mol

- CAS Number : 2034486-23-0

Biological Activities

The compound has been studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below is a summary of the key findings:

Antimicrobial Efficacy

A study assessing the antimicrobial properties of 2-cyclopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide demonstrated significant activity against common pathogens. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be 32 µg/mL, while for Escherichia coli, it was 64 µg/mL. These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxic Effects on Cancer Cells

In vitro experiments on human breast cancer cell lines (MCF-7) revealed that the compound exhibited a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. This indicates its potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy.

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with the compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to control groups. This suggests that it may have therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism by which 2-cyclopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide exerts its effects depends on its interaction with molecular targets. The cyclopropyl group can introduce strain into molecular structures, potentially affecting binding interactions. The thiopyran ring can interact with sulfur-containing enzymes or proteins, while the acetamide group can form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The comparison focuses on acetamide derivatives with diverse substituents, emphasizing structural motifs, intermolecular interactions, and conformational preferences. Key analogs include compounds from the Cambridge Structural Database (CSD) with N-[(aryl)(hydroxynaphthyl)methyl]acetamide scaffolds, as detailed in .

Table 1: Comparative Analysis of Acetamide Derivatives

Key Observations:

Ring Systems and Conformation: The target compound’s tetrahydro-2H-thiopyran ring is saturated and non-aromatic, contrasting with the aromatic naphthalene/benzene rings in analogs. Dihedral angles between aromatic rings in analogs range from 78.32° to 84.70°, suggesting moderate planarity for intermolecular interactions. The target’s thiopyran ring likely adopts a chair or boat conformation, but experimental data are unavailable.

Hydrogen Bonding :

- All analogs in exhibit intramolecular N–H⋯O and intermolecular O–H⋯O bonds, stabilizing crystal packing. The target compound lacks a hydroxyl group but may engage in weaker S⋯H or C–H⋯O interactions due to the thiopyran sulfur and methoxy oxygen .

Electron-withdrawing groups (e.g., nitro in analogs) polarize the scaffold, whereas the target’s methoxy group is electron-donating, altering electronic distribution .

Discussion: Implications of Structural Differences

- Bioactivity Potential: The thiopyran ring’s sulfur atom may enhance interactions with metal ions or cysteine residues in biological targets, differing from the aryl-based analogs’ reliance on π-π interactions.

- Solubility and Stability : The methoxy group and saturated ring could improve aqueous solubility compared to aromatic analogs, while the cyclopropyl group may increase metabolic stability.

Biological Activity

2-Cyclopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide, with a CAS number of 2034486-23-0, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies, highlighting its pharmacological properties and mechanisms of action.

The molecular formula of this compound is , with a molecular weight of 243.37 g/mol. The structure of the compound is characterized by a cyclopropyl group and a methoxytetrahydrothiopyran moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 243.37 g/mol |

| CAS Number | 2034486-23-0 |

Biological Activity

Research into the biological activity of this compound has primarily focused on its potential as an anti-cancer agent and its effects on various cellular pathways.

- Apoptosis Induction : Studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells by modulating Bcl-2 protein expression, which is crucial in regulating cell death pathways .

- Acetylcholinesterase Inhibition : The compound may exhibit acetylcholinesterase inhibitory activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have shown promise in enhancing acetylcholine levels in the brain, thereby improving cognitive functions .

- Insecticidal Properties : Recent studies have evaluated the insecticidal activity of related acetamides against pests such as Plutella xylostella and Mythimna separata. These findings suggest that this compound could possess significant larvicidal effects, potentially making it useful in agricultural applications .

Case Studies

Several studies have highlighted the biological effects of compounds related to this compound:

- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against different cancer cell lines. For instance, a related compound showed an IC50 value indicating strong inhibition of cell proliferation in breast cancer cells .

- Computational Studies : Molecular docking simulations have been utilized to predict the binding interactions between this compound and target proteins involved in apoptosis and cholinergic signaling pathways. Such studies help elucidate the potential therapeutic mechanisms at play .

- Field Trials for Insecticidal Activity : Field trials conducted on agricultural pests revealed that certain derivatives exhibited over 90% mortality rates at specific concentrations, suggesting their effectiveness as biopesticides .

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | High polarity enhances nucleophilicity |

| Temperature | Reflux (~78°C) | Accelerates reaction kinetics |

| Reaction Time | 6–12 hours | Balances completion vs. degradation |

| Purification | Column chromatography | Removes unreacted starting materials |

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

Comprehensive characterization requires:

- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm, thiopyran OCH₃ at δ 3.3–3.5 ppm) .

- Infrared (IR) Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and thiopyran C-S bonds (~650–750 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H⁺]⁺ peak matching theoretical mass) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% by area normalization) .

Q. Table 2: Key Spectral Assignments

| Functional Group | NMR Shift (δ, ppm) | IR Stretch (cm⁻¹) |

|---|---|---|

| Cyclopropyl CH₂ | 1.2–1.5 | N/A |

| Amide C=O | N/A | 1650–1680 |

| Thiopyran OCH₃ | 3.3–3.5 | 2800–3000 (C-H) |

Advanced: How should researchers address contradictions in spectral data during structural elucidation?

Answer:

Discrepancies between experimental and theoretical data (e.g., unexpected NMR splitting or IR absorption) require:

Cross-Validation : Compare data with structurally similar compounds (e.g., N-(3-chloro-4-methoxyphenyl)acetamide in PubChem ).

Computational Modeling : Use density functional theory (DFT) to predict NMR/IR spectra and identify outliers .

Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate structure ).

Advanced: What strategies improve solubility and stability for in vitro assays?

Answer:

- Solubility : Use co-solvents (e.g., DMSO:water mixtures) or cyclodextrin inclusion complexes.

- Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis of the acetamide group .

- pH Adjustment : Maintain neutral pH (6.5–7.5) to avoid degradation of the thiopyran moiety .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Emergency Measures : For skin contact, wash with soap/water; for ingestion, seek medical attention and provide Safety Data Sheet (SDS) .

Advanced: How does the stereochemistry of the tetrahydro-2H-thiopyran moiety influence bioactivity?

Answer:

The thiopyran ring’s chair conformation affects target binding. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.